Carbanilic acid, 4-butoxy-2-methyl-, 2-(dimethylamino)ethyl ester
Description
Carbanilic acid derivatives are esterified carbamate compounds characterized by a phenyl ring substituted with alkoxy and alkyl groups, coupled with amino-functionalized ester chains. The target compound, 4-butoxy-2-methylcarbanilic acid 2-(dimethylamino)ethyl ester, features:
- 4-butoxy group: A four-carbon alkoxy chain at the para position.
- 2-methyl group: A methyl substituent at the ortho position.
- 2-(dimethylamino)ethyl ester: A tertiary amine-containing ester chain.
Properties
CAS No. |
63986-37-8 |
|---|---|
Molecular Formula |
C16H26N2O3 |
Molecular Weight |
294.39 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl N-(4-butoxy-2-methylphenyl)carbamate |
InChI |
InChI=1S/C16H26N2O3/c1-5-6-10-20-14-7-8-15(13(2)12-14)17-16(19)21-11-9-18(3)4/h7-8,12H,5-6,9-11H2,1-4H3,(H,17,19) |
InChI Key |
ZBUKIEULLTVRKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)NC(=O)OCCN(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 4-butoxy-2-methyl-, 2-(dimethylamino)ethyl ester typically involves the esterification of carbanilic acid derivatives. One common method is the reaction of 4-butoxy-2-methylcarbanilic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 4-butoxy-2-methyl-, 2-(dimethylamino)ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Carbanilic acid derivatives, including the compound in focus, have been investigated for their potential in medicinal chemistry. Their applications include:
- Antimicrobial Activity : Research indicates that certain carbanilic acid derivatives exhibit significant antibacterial properties. A study demonstrated that derivatives could inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics .
- Anticancer Properties : Some studies have shown that carbanilic acid derivatives can induce apoptosis in cancer cell lines. This property makes them candidates for further development in cancer therapies.
Agricultural Applications
Carbanilic acid esters are also explored in agricultural chemistry:
- Pesticide Development : The compound has been evaluated for its efficacy as a pesticide. Its ability to disrupt specific biological pathways in pests can lead to the development of novel pest control agents .
Industrial Applications
The compound finds utility in various industrial processes:
- Synthesis of Fine Chemicals : Carbanilic acid derivatives are used as intermediates in the synthesis of fine chemicals and specialty polymers. Their versatility allows for modifications that enhance the properties of final products .
Table 1: Biological Activities of Carbanilic Acid Derivatives
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Pesticidal | Disruption of pest biological pathways |
Table 2: Synthesis Methods
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the antimicrobial activity of carbanilic acid derivatives against Gram-positive and Gram-negative bacteria. The results showed a dose-dependent inhibition, indicating potential for therapeutic applications in treating bacterial infections.
Case Study 2: Anticancer Research
In another investigation, researchers synthesized several carbanilic acid derivatives and tested their effects on human cancer cell lines. The results indicated that specific modifications to the carbanilic structure enhanced cytotoxicity, making them promising candidates for further drug development.
Mechanism of Action
The mechanism of action of carbanilic acid, 4-butoxy-2-methyl-, 2-(dimethylamino)ethyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release active carbanilic acid derivatives, which can then exert their effects on molecular pathways.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Note: The target compound’s exact CAS is unspecified in the evidence. Closest analogs include 15483-04-2 (4-butoxy-2,6-dichloro variant) and 63986-41-4 (diethylamino analog) .
Amino Group Variations in the Ester Chain
| Compound Name | CAS No. | Amino Group | Impact on Properties |
|---|---|---|---|
| 4-Butoxy-2-methylcarbanilic acid 2-(dimethylamino )ethyl ester | — | Dimethylamino | - Moderate basicity. - Potential for hydrogen bonding with biological targets. |
| 4-Butoxy-2-methylcarbanilic acid 2-(diethylamino )ethyl ester | 63986-41-4 | Diethylamino | - Increased lipophilicity due to ethyl groups. - Reduced hydrogen-bonding capacity vs. dimethylamino. |
| p-Heptyloxycarbanilic acid 2-(dimethylamino)ethyl ester hydrochloride | 439108-61-9 | Dimethylamino | - Heptyloxy chain significantly enhances lipophilicity. - Hydrochloride salt improves water solubility. |
Alkoxy Chain Length and Position
| Compound Name | CAS No. | Alkoxy Chain | Biological Implications |
|---|---|---|---|
| 4-Butoxy-2-methylcarbanilic acid derivatives | — | C4 chain | Optimal balance between lipophilicity and metabolic stability. |
| o-(Hexyloxy)carbanilic acid 1-butyl-4-piperidyl ester hydrochloride | 341521-27-5 | C6 chain (ortho position) | - Extended chain increases tissue retention. - Ortho substitution may sterically hinder target binding. |
| p-Heptyloxycarbanilic acid derivatives | 439108-61-9 | C7 chain | - High lipophilicity may limit aqueous solubility. - Enhanced blood-brain barrier penetration potential. |
Structural Trend : Longer alkoxy chains (e.g., heptyloxy) enhance lipid solubility but may reduce oral bioavailability. Para substitution optimizes spatial orientation for target engagement .
Biological Activity
Carbanilic acid derivatives, particularly those containing carbamate structures, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Carbanilic acid, 4-butoxy-2-methyl-, 2-(dimethylamino)ethyl ester , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Name: this compound
Molecular Formula: C14H23N2O3
Molecular Weight: 255.35 g/mol
CAS Number: [Not provided in the search results]
The compound features a carbamate functional group, which is known to influence its biological activity. The presence of the dimethylamino group enhances its lipophilicity, potentially affecting its pharmacokinetics and bioavailability.
Mechanisms of Biological Activity
-
Enzyme Inhibition:
- Carbamates often act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. By inhibiting AChE, these compounds can increase the levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling. This mechanism is particularly relevant in neurodegenerative diseases like Alzheimer's.
- Antitumor Activity:
- Neuroprotective Effects:
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| AChE Inhibition | Increases acetylcholine levels | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| Neuroprotection | Reduces oxidative stress |
Case Studies and Research Findings
-
Neuroprotective Study:
A study evaluated the effects of a related carbamate on neuronal cell lines exposed to amyloid-beta. The results showed that the compound significantly reduced cell death and improved mitochondrial function, suggesting a potential therapeutic role in Alzheimer's disease . -
Antitumor Efficacy:
In vitro studies demonstrated that carbanilic acid derivatives exhibited potent cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The compounds were found to induce apoptosis through the activation of caspase pathways . -
Pharmacokinetic Profile:
Preliminary pharmacokinetic studies indicated that the compound has favorable absorption characteristics due to its lipophilic nature, which may enhance its bioavailability when administered orally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
